Product packaging for Fensulfothion oxon(Cat. No.:CAS No. 6552-21-2)

Fensulfothion oxon

Cat. No.: B121163
CAS No.: 6552-21-2
M. Wt: 292.29 g/mol
InChI Key: GNTVZNNILZKEIB-UHFFFAOYSA-N
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Description

Historical Development and Agricultural Significance

This compound's significance stems from its relationship to fensulfothion, an organophosphorus insecticide that was first registered in 1965 and widely utilized in agricultural applications throughout the latter half of the 20th century. The parent compound fensulfothion was extensively employed as a preplant or at-planting soil application for various crops including tobacco, corn, peanuts, rutabagas, pineapples, bananas, sugar cane, and sugar beets. The compound was formulated into various concentrations, including 63% restricted-use formulations and 10% to 15% granular preparations, reflecting its widespread adoption in agricultural pest management systems.

The historical trajectory of fensulfothion usage reveals a pattern of initial widespread acceptance followed by regulatory scrutiny due to environmental and health concerns. By 2002, fensulfothion was withdrawn from use in the United Kingdom, and its approval status has been revoked under EC Regulation 1107/2009. This regulatory evolution reflects growing understanding of the compound's environmental persistence and the enhanced toxicity of its metabolites, particularly this compound. The compound's moderate persistence in environmental matrices, with a half-life of 30-40 days in most soils and approximately two weeks in water, contributed to concerns about bioaccumulation and ecosystem impact.

Current global usage trends for this compound are primarily concentrated in analytical applications rather than direct agricultural use. The compound serves as a critical reference standard for pesticide residue analysis in various matrices, including food products, environmental samples, and biological specimens. Analytical methods employing this compound as a reference standard include high-performance liquid chromatography coupled with tandem mass spectrometry and ultra-performance liquid chromatography with tandem mass spectrometry, enabling accurate quantification of pesticide residues in complex matrices.

The regulatory landscape surrounding this compound continues to evolve as understanding of organophosphorus toxicology advances. Environmental protection agencies worldwide have established specific guidelines for the handling, storage, and disposal of organophosphorus compounds and their metabolites. The compound's classification as an environmentally hazardous substance reflects concerns about its potential impact on aquatic ecosystems and non-target organisms. Research demonstrating significant neurotoxic effects on fish species and impaired swimming behavior following exposure has reinforced the need for stringent regulatory oversight.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17O5PS B121163 Fensulfothion oxon CAS No. 6552-21-2

Properties

IUPAC Name

diethyl (4-methylsulfinylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTVZNNILZKEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863909
Record name Diethyl 4-(methanesulfinyl)phenyl phosphate
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Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-21-2
Record name Fensulfothion oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6552-21-2
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Record name Diethyl 4-(methanesulfinyl)phenyl phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENSULFOTHION OXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC9R5IT02E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fensulfothion oxon is synthesized through the oxidation of fensulfothion. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The product is then purified through techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Oxidation Reactions

Fensulfothion oxon is further oxidized to form more toxic derivatives, primarily through enzymatic and environmental processes.

Key Pathways:

  • Sulfoxidation: Mediated by cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO), leading to fenoxon sulfoxide (IC₅₀ for acetylcholinesterase inhibition: 6.5 ± 0.2 μM) .

  • Sulfone Formation: Subsequent oxidation of sulfoxides produces This compound sulfone, a highly stable and toxic metabolite (LD₅₀: 50 mg/kg in rats) .

Reagents and Conditions:

Reaction TypeReagents/CatalystsConditionsMajor Product
Enzymatic OxidationCYP450, FMOIn vivo (liver/gills)Fenoxon sulfoxide
Chemical OxidationHydrogen peroxide, peracidsOrganic solvents, 25°CThis compound sulfone

Impact of Oxidation:

  • Increased acetylcholinesterase inhibition potency (e.g., fenoxon sulfoxide is ~34x more toxic than fenthion) .

  • Environmental persistence due to sulfone stability.

Hydrolysis Reactions

Hydrolysis is a major degradation pathway, influenced by pH and temperature.

Key Pathways:

  • Acidic Hydrolysis: Produces 3-methyl-4-(methylthio)-phenol (MMTP) and phosphoric acid derivatives .

  • Basic Hydrolysis: Accelerates breakdown into non-toxic organophosphates and phenolic compounds.

Kinetic Data:

ConditionHalf-life (pH 7, 25°C)Major Products
pH 448 hoursMMTP, phosphorothioate
pH 9<12 hoursDimethyl phosphate, phenol

Environmental Significance:

  • Hydrolysis reduces acute toxicity but generates persistent phenolic residues .

Substitution Reactions

Nucleophilic substitution occurs with strong nucleophiles, altering the compound’s structure and bioactivity.

Examples:

  • Thiol Group Replacement: Reaction with glutathione forms conjugates, facilitating detoxification in organisms .

  • Phosphoryl Exchange: Substitution at the phosphorus center generates less toxic thiophosphate derivatives.

Reaction Table:

NucleophileProductToxicity Reduction
GlutathioneS-Conjugated metabolite~50%
HydroxideThiophosphate~90%

Photodegradation

Ultraviolet light induces structural changes, though this pathway is less prominent compared to oxidation and hydrolysis.

Products:

  • Fenthion sulfoxide : A stable photoproduct with moderate toxicity (LD₅₀: 220 mg/kg) .

  • Cleavage Products : Includes sulfur dioxide and methyl radicals.

Conditions:

Light ExposureDegradation RatePrimary Products
UV-A (365 nm)60% in 24 hoursSulfoxide, SO₂

Metabolic Pathways in Organisms

In Fish (Rainbow Trout):

TissueMetabolites FormedEnzymatic Activity (nmol/min/mg protein)
LiverFenoxon sulfoxide0.45 ± 0.02
GillsFenoxon, fenthion sulfoxide0.21 ± 0.01

In Rats:

  • Rapid conversion to sulfone derivatives (t₁/₂: 2.1 hours) .

Analytical Detection of Reaction Products

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) identifies key metabolites :

CompoundRetention Time (min)Molecular Mass (g/mol)Major Transition (m/z)
This compound4.58262263.0 > 231.0
This compound sulfone4.32294295.0 > 217.0
Fenoxon sulfoxide3.84278279.0 > 264.0

Environmental and Toxicological Implications

  • Bioaccumulation Potential : Sulfone derivatives show high persistence in aquatic systems.

  • Toxicity Hierarchy :

    Fenoxon sulfoxide>Fensulfothion oxon sulfone>Fensulfothion oxon\text{Fenoxon sulfoxide}>\text{this compound sulfone}>\text{this compound}
  • Regulatory Considerations : Monitoring sulfone residues in crops (e.g., soybeans, oranges) is critical due to their high LD₅₀ values .

This synthesis of reaction pathways underscores the compound’s complex environmental behavior and the necessity for advanced analytical methods to track its transformation products .

Scientific Research Applications

Environmental Monitoring

Fensulfothion oxon is primarily utilized as a reference standard in the analysis of pesticide residues in environmental samples. Its role is pivotal in ensuring the safety of agricultural products, especially those consumed by vulnerable populations.

  • Methods of Analysis :
    • High-Performance Liquid Chromatography (HPLC) : Often coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive detection.
    • Ultra-Performance Liquid Chromatography (UPLC) : Similarly used due to its efficiency in analyzing complex matrices.
MethodDescription
HPLC-MS/MSUsed for detecting pesticide residues in food.
UPLC-MS/MSOffers higher resolution and faster analysis times.

Food Safety Testing

This compound is critical in assessing pesticide residues in food products, including herbal medicines like Daikenchuto (DKT), which is widely used in Japan.

  • Case Study : A study validated methods for analyzing fenthion and its metabolites in various matrices such as brown rice and chili peppers using UHPLC-MS/MS. The study highlighted the importance of recovery tests to ensure accurate residue quantification .

Toxicological Studies

Research has documented the acute toxicity of this compound, emphasizing its potential effects on non-target organisms, including humans.

  • Findings :
    • Inhibition of acetylcholinesterase can lead to symptoms such as respiratory failure and neurotoxicity.
    • Toxicity assessments have shown that metabolites like fenthion sulfoxide and fenthion sulfone are more toxic than their parent compound .

Table 1: Analytical Method Validation

CompoundRetention Time (min)Molecular Mass (g/mol)Quantification TransitionQualification Transition
Fenthion4.92278279.0 > 247.0279.0 > 169.0
Fenthion Oxon4.58262263.0 > 231.0263.0 > 216.0
Fenthion Sulfoxide4.30294295.0 > 280.0295.0 > 109.0

Table 2: Toxicity Levels

MetaboliteLD50 (mg/kg)
Fenthion220
Fenthion Oxon<50
Fenthion Oxon Sulfoxide<30

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fensulfothion oxon shares structural and functional similarities with other organophosphate oxons, such as paraoxon (metabolite of parathion) and fenthion oxon. Key distinctions lie in their substituent groups, solubility, and enzymatic interactions.

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight CAS Number Key Substituent LogP Solubility in Water
This compound C₁₁H₁₇O₄PS 276.29 g/mol 6552-21-2 4-(methylsulfonyl)phenyl ~2.1 Low (<0.1 mg/L)
Paraoxon C₁₀H₁₄NO₆P 275.19 g/mol 311-45-5 4-nitrophenyl 1.8 Moderate (~50 mg/L)
Fenthion oxon C₁₀H₁₅O₄PS 278.26 g/mol 6552-12-1 3-methyl-4-(methylthio)phenyl ~2.3 Low (<0.1 mg/L)

Its low water solubility complicates analytical detection and enzymatic studies, often requiring surfactants like SDS for solubilization .

Enzyme Kinetics and Inhibition

  • SsoPox Binding : this compound acts as a competitive inhibitor of the archaeal enzyme SsoPox, with a KI of 7.78 ± 1.23 mM in 0.01% SDS. This is comparable to the KM of paraoxon (4 mM in SDS), suggesting similar binding affinities despite differences in polarity .
  • Hydrolase Activity: Unlike paraoxon, this compound exhibits non-productive binding modes in organophosphate hydrolases due to its reduced polarization at the phosphorus center. This results in lower catalytic efficiency (kcat/KM) compared to paraoxon .
  • Anticholinesterase Potency : this compound’s oxon form is ~10-fold more potent than its parent compound in inhibiting acetylcholinesterase, a trend consistent with other oxon metabolites (e.g., paraoxon vs. parathion) .

Analytical Challenges

  • Recovery Rates : this compound shows variable recovery rates in sample preparation. For example, liquid-liquid extraction yields only 60.2% recovery due to its affinity for organic phases, whereas solid-phase extraction (H-ZSM-5-based D-μSPE) achieves 91.6% recovery .
  • GC/MS Artifacts : Under electron ionization, this compound sulfoxide can undergo deoxidation to form sulfide derivatives, leading to misinterpretation of spectra. This is mitigated by adding polyethylene glycol 300 (PEG300) to stabilize sulfoxides .

Environmental and Toxicological Profiles

  • Persistence : this compound sulfone (CAS: 6132-17-8), a further oxidized metabolite, is more persistent in soil and plants than the oxon form, with half-lives exceeding 100 days in anaerobic conditions .
  • Acute Toxicity : The LD50 of this compound in rats is 2–5 mg/kg (oral), comparable to paraoxon (1.8 mg/kg) but lower than fenthion oxon (6 mg/kg) .

Key Research Findings

Non-Polar Binding Modes: this compound’s lower polarity compared to paraoxon favors hydrophobic interactions in enzyme active sites, reducing catalytic turnover .

Metabolic Interconversion : In plants, this compound is reversibly converted to its sulfone and sulfoxide forms, complicating residue analysis .

Analytical Mitigation Strategies : Use of PEG300 in GC/MS prevents sulfoxide deoxidation, improving accuracy in metabolite quantification .

Biological Activity

Fensulfothion oxon, a potent organophosphate compound, is primarily recognized for its biological activity as an acetylcholinesterase (AChE) inhibitor. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of the nervous system and various toxic effects in both humans and wildlife. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, metabolic pathways, and relevant case studies.

This compound acts by inhibiting AChE, an enzyme essential for breaking down acetylcholine in the synaptic cleft. The inhibition of AChE results in prolonged action of acetylcholine, leading to continuous stimulation of cholinergic receptors. This mechanism is critical in understanding the acute toxicity associated with this compound.

  • Enzymatic Inhibition : this compound exhibits a significantly lower IC50 compared to its parent compound fenthion, indicating a higher potency as an AChE inhibitor. For instance, the IC50 for R-fenoxon sulfoxide is approximately 6.5 µM, while that for R-fenthion sulfoxide exceeds 1000 µM .

Toxicity Profiles

The acute toxicity of this compound has been documented extensively. The following table summarizes the lethal doses (LD50) for various forms of fenthion and its metabolites:

CompoundLD50 (mg/kg)
Fenthion220
Fenthion Oxon50
Fenthion Oxon Sulfoxide30

The data indicates that this compound and its metabolites are considerably more toxic than their parent compound, highlighting the risks associated with exposure to these substances .

Metabolic Pathways

Fensulfothion undergoes metabolic conversion primarily through oxidative processes involving cytochrome P450 enzymes and flavin-containing monooxygenases. The metabolic pathway includes:

  • Oxidative Desulfuration : Conversion of fenthion to this compound.
  • Sulfoxidation : Formation of fenthion sulfoxide and sulfone derivatives.

This metabolic process can either detoxify or bioactivate the compound, leading to increased toxicity depending on the specific metabolites produced .

Case Study 1: Environmental Impact

A study conducted on the effects of this compound in aquatic environments demonstrated significant neurotoxic effects on fish species. The study found that exposure led to impaired swimming behavior and increased mortality rates among exposed populations. The research highlighted the need for monitoring organophosphate levels in aquatic ecosystems due to their potential ecological impacts .

Case Study 2: Human Exposure

Another investigation focused on human exposure to this compound through agricultural practices. Workers in fields treated with fenthion showed elevated levels of acetylcholine in their blood samples, correlating with reported symptoms such as headaches, dizziness, and respiratory distress. This case underlines the occupational hazards associated with handling organophosphate pesticides .

Q & A

Q. What analytical techniques are most effective for detecting this compound at trace levels in soil and water matrices?

  • Methodology : Employ solid-phase extraction (SPE) coupled with GC-MS/MS or LC-HRMS. For soil, use acetonitrile-based QuEChERS extraction; for water, apply C18 SPE cartridges. Calibrate instruments using spiked matrices (e.g., 20–150% concentration ranges) to assess recovery rates and matrix effects, as demonstrated in pesticide residue studies .

Q. How does pH influence the stability of this compound in aqueous environments?

  • Methodology : Conduct kinetic studies under controlled pH conditions (e.g., pH 4–9) using buffered solutions. Monitor degradation via UV-Vis spectroscopy or LC-MS, noting hydrolysis products like sulfones and sulfoxides. Compare half-lives to identify pH-dependent degradation pathways .

Q. What sample preparation protocols minimize co-elution of this compound with structurally similar organophosphates?

  • Methodology : Optimize chromatographic columns (e.g., DB-5MS) and mobile phase gradients to resolve co-eluting peaks. Use matrix-matched calibration to correct for interferences, as described in multiresidue pesticide analysis .

Advanced Research Questions

Q. What metabolic pathways dominate this compound degradation in aerobic vs. anaerobic soil systems?

  • Methodology : Use isotopically labeled 13C^{13}\text{C}-Fensulfothion oxon in microcosm experiments. Track metabolites via HRMS and 1H^{1}\text{H}-NMR. Aerobic conditions favor oxidation to sulfones (e.g., CAS 6132-17-8), while anaerobic systems promote reductive desulfurization, yielding sulfide derivatives (e.g., CAS 3070-13-1) .

Q. How do degradation products of this compound (e.g., sulfones, sulfoxides) impact ecotoxicological risk assessments?

  • Methodology : Perform Daphnia magna or Danio rerio bioassays with purified degradation products. Compare LC50_{50} values to parent compounds using probit analysis. Sulfoxides often exhibit higher toxicity due to enhanced bioavailability, requiring revised risk models .

Q. What experimental designs address contradictions in reported half-lives of this compound across studies?

  • Methodology : Standardize test conditions (temperature, light exposure, microbial activity) using OECD guidelines. Replicate conflicting studies (e.g., half-lives ranging from 2–30 days) to isolate variables causing discrepancies. Apply mixed-effects models to analyze inter-study variability .

Q. How can high-resolution mass spectrometry (HRMS) improve confidence in identifying this compound adducts in complex matrices?

  • Methodology : Use all-ion fragmentation (AIF) or data-independent acquisition (DIA) modes to capture precursor/product ion pairs. Compare observed m/z values (e.g., 276.28908 for this compound) with theoretical exact masses (±5 ppm tolerance). Validate using spectral libraries from environmental HRMS databases .

Q. What computational models predict the synergistic effects of this compound with co-occurring pesticides?

  • Methodology : Apply molecular docking simulations to assess binding affinities for acetylcholinesterase (AChE) and carboxylesterase (CES) enzymes. Validate predictions with in vitro enzyme inhibition assays, quantifying IC50_{50} shifts in binary mixtures .

Methodological Notes for Reproducibility

  • Reference Standards : Source certified materials (e.g., this compound sulfone, CAS 6132-17-8) to confirm metabolite identities .
  • Data Reporting : Follow Beilstein Journal guidelines: report detection limits, recovery rates, and instrument parameters in supplementary files .
  • Ethical Compliance : Adhere to OECD 216/217 guidelines for soil/water ecotoxicity testing to ensure regulatory acceptance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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